molecular formula C25H24N2O2 B6491525 N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide CAS No. 905675-42-5

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide

Cat. No. B6491525
CAS RN: 905675-42-5
M. Wt: 384.5 g/mol
InChI Key: OBYJOBAQOJTTRE-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide, also known as N-Phenyl-3-diphenylpropanamide, is an organic compound derived from pyrrolidine and diphenylpropanamide. It is a colorless, crystalline solid that is highly soluble in polar organic solvents. N-Phenyl-3-diphenylpropanamide has a wide range of applications in scientific research due to its unique properties. This compound is used as a substrate for enzymes and as a reagent in organic synthesis.

Mechanism of Action

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide acts as a substrate for enzymes. The enzymes catalyze the reaction of the compound with a suitable nucleophile such as an alcohol or a thiol. The reaction proceeds through a series of steps, with the final step being the formation of the desired product.
Biochemical and Physiological Effects
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it is highly soluble in polar organic solvents, making it easy to work with in the lab. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is also toxic and should be handled with care.

Future Directions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of potential applications in the future. It could be used in the development of new drugs and therapies, as well as in the synthesis of new materials. Additionally, it could be used in the development of new diagnostic tools and in the production of biochemicals. Finally, it could be used in the development of new catalysts and in the development of new synthetic processes.

Synthesis Methods

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide can be synthesized from pyrrolidine and diphenylpropanamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps, with the first step being the formation of the N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide intermediate. The second step involves the reaction of the intermediate with a suitable nucleophile such as an alcohol or a thiol.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of applications in scientific research. It is used as a substrate for enzymes, as a reagent in organic synthesis, and as a chromogenic reagent. It is also used in the synthesis of peptides and other biologically active compounds. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide is also used in the synthesis of heterocyclic compounds.

properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(26-21-16-25(29)27(18-21)22-14-8-3-9-15-22)17-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,21,23H,16-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJOBAQOJTTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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